1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 4-hydroxybenzaldehyde and 2-hydroxy-1-naphthaldehyde
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solution with a catalytic amount of acid, such as hydrochloric acid, to facilitate the formation of the Schiff base.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of sensors and materials for detecting metal ions, such as aluminum ions.
Wirkmechanismus
The mechanism of action of 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol involves its ability to form complexes with metal ions. The compound’s hydroxyl and imine groups can coordinate with metal ions, leading to the formation of stable complexes. These interactions are crucial for its applications in sensing and catalysis.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Similar structure but with the hydroxyl group in a different position.
1-[(3,5-Dichloro-phenylimino)-methyl]-naphthalen-2-ol: Contains chloro substituents, which can alter its reactivity and properties.
Uniqueness: 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol is unique due to its specific hydroxyl and imine group positions, which influence its coordination chemistry and biological activities. Its ability to selectively detect and adsorb aluminum ions highlights its potential in environmental and industrial applications .
Eigenschaften
CAS-Nummer |
894-96-2 |
---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-[(4-hydroxyphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13NO2/c19-14-8-6-13(7-9-14)18-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,19-20H |
InChI-Schlüssel |
KPLUVIWNJYXFQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)O)O |
Löslichkeit |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.